Cas no 1396856-82-8 (6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one)

6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one structure
1396856-82-8 structure
Product name:6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
CAS No:1396856-82-8
MF:C16H13ClN4O3S
Molecular Weight:376.817420721054
CID:5402176

6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 6-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]-2-methylpyridazin-3-one
    • 6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
    • インチ: 1S/C16H13ClN4O3S/c1-20-13(22)6-5-11(19-20)15(23)21-7-9(8-21)24-16-18-14-10(17)3-2-4-12(14)25-16/h2-6,9H,7-8H2,1H3
    • InChIKey: KAEZPRKQJREDQN-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C)N=C(C(N2CC(OC3=NC4=C(Cl)C=CC=C4S3)C2)=O)C=C1

6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6276-0694-20μmol
6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
1396856-82-8
20μmol
$118.5 2023-09-09
Life Chemicals
F6276-0694-5mg
6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
1396856-82-8
5mg
$103.5 2023-09-09
Life Chemicals
F6276-0694-50mg
6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
1396856-82-8
50mg
$240.0 2023-09-09
Life Chemicals
F6276-0694-40mg
6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
1396856-82-8
40mg
$210.0 2023-09-09
Life Chemicals
F6276-0694-1mg
6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
1396856-82-8
1mg
$81.0 2023-09-09
Life Chemicals
F6276-0694-25mg
6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
1396856-82-8
25mg
$163.5 2023-09-09
Life Chemicals
F6276-0694-10mg
6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
1396856-82-8
10mg
$118.5 2023-09-09
Life Chemicals
F6276-0694-20mg
6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
1396856-82-8
20mg
$148.5 2023-09-09
Life Chemicals
F6276-0694-2mg
6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
1396856-82-8
2mg
$88.5 2023-09-09
Life Chemicals
F6276-0694-15mg
6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one
1396856-82-8
15mg
$133.5 2023-09-09

6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one 関連文献

6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-oneに関する追加情報

6-{3-[(4-Chloro-1,3-Benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one: A Comprehensive Overview

The compound with CAS No. 1396856-82-8, named 6-{3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one, is a highly specialized organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound is notable for its complex structure, which incorporates a benzothiazole moiety, an azetidine ring, and a dihydropyridazine core. The integration of these structural elements contributes to its unique pharmacological properties and potential therapeutic applications.

Recent studies have highlighted the importance of benzothiazole derivatives in the development of novel therapeutics. The presence of the 4-chloro-substituted benzothiazole group in this compound enhances its stability and bioavailability, making it a promising candidate for further investigation. Researchers have demonstrated that such derivatives exhibit potent anti-inflammatory and antioxidant activities, which are critical for treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions.

The azetidine ring in the molecule plays a crucial role in modulating the compound's pharmacokinetic properties. Azetidines are known for their ability to improve drug permeability and reduce toxicity, making them valuable components in drug design. In this compound, the azetidine moiety is connected to a carbonyl group, which further enhances its reactivity and selectivity towards specific biological targets.

The dihydropyridazine core is another key feature of this compound. Dihydropyridazines are well-known for their ability to act as scaffolds in the development of kinase inhibitors and other enzyme-targeting agents. Recent advancements in medicinal chemistry have enabled researchers to optimize the dihydropyridazine structure to improve its potency and specificity. In this compound, the 2-methyl substitution on the dihydropyridazine ring contributes to its stability and enhances its interaction with target proteins.

One of the most exciting aspects of this compound is its potential application in cancer therapy. Preclinical studies have shown that it exhibits significant cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy drugs. The compound's ability to inhibit key oncogenic pathways makes it a compelling candidate for further development as an anticancer agent.

In addition to its therapeutic potential, this compound has also been explored for its use in diagnostic imaging. The incorporation of the benzothiazole group allows for efficient fluorescence imaging under specific conditions, making it a valuable tool in early disease detection and monitoring.

Despite its promising properties, there are challenges associated with the synthesis and optimization of this compound. The complexity of its structure requires advanced synthetic techniques and precise control over reaction conditions. However, recent breakthroughs in asymmetric synthesis and catalytic methods have significantly simplified the production process.

Looking ahead, ongoing research is focused on improving the bioavailability and reducing potential side effects of this compound. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield significant advancements in its development within the next few years.

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